4-methyl-3-(1H-pyrazol-1-yl)Benzoic acid

Physicochemical Property Medicinal Chemistry LogP

This ortho-substituted pyrazolyl-benzoic acid is a non-fungible pharmacophore core for glucagon receptor antagonists. The 4-methyl-3-pyrazolyl pattern delivers optimal LogP (2.23) and metabolic stability; substituting with generic regioisomers results in >12.5x potency loss (IC₅₀ 8 nM vs >100 nM). Procure ≥98% pure material to maintain SAR integrity, membrane permeability, and PROTAC conjugation efficiency.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 1003502-76-8
Cat. No. B1308970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-3-(1H-pyrazol-1-yl)Benzoic acid
CAS1003502-76-8
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)N2C=CC=N2
InChIInChI=1S/C11H10N2O2/c1-8-3-4-9(11(14)15)7-10(8)13-6-2-5-12-13/h2-7H,1H3,(H,14,15)
InChIKeyBKLMCUHVMWSUCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-(1H-pyrazol-1-yl)benzoic Acid (CAS 1003502-76-8): A Specialized Pyrazolyl-Benzoic Acid Building Block for Medicinal Chemistry


4-Methyl-3-(1H-pyrazol-1-yl)benzoic acid (CAS 1003502-76-8) is a substituted benzoic acid bearing a pyrazole ring at the 3-position and a methyl group at the 4-position of the phenyl core . With a molecular formula of C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol, this compound serves as a versatile synthetic building block in pharmaceutical research and chemical biology . The presence of both a carboxylic acid handle and a nitrogen-rich pyrazole heterocycle enables its incorporation into more complex molecular architectures via amide coupling, esterification, or metal-catalyzed cross-coupling reactions. Its unique substitution pattern—specifically the ortho-relationship between the methyl and pyrazolyl groups—confers distinct physicochemical and biological properties that differentiate it from other pyrazolyl-benzoic acid regioisomers and simpler benzoic acid analogs .

Why 4-Methyl-3-(1H-pyrazol-1-yl)benzoic Acid Cannot Be Casually Substituted by In-Class Analogs


The 4-methyl-3-(1H-pyrazol-1-yl) substitution pattern is not a minor structural variation; it fundamentally alters the compound's lipophilicity, acidity, hydrogen-bonding capacity, and steric profile relative to common alternatives such as unsubstituted benzoic acid, 4-methylbenzoic acid, or 3-(1H-pyrazol-1-yl)benzoic acid . These differences translate into quantifiable shifts in LogP, pKa, LogD, and molecular weight—parameters that directly impact membrane permeability, metabolic stability, and target engagement in biological systems . Attempting to replace this specific building block with a generic analog during synthesis or screening will almost certainly yield different pharmacokinetic and pharmacodynamic outcomes, invalidating structure-activity relationship (SAR) assumptions and potentially leading to false-negative or false-positive hits. The evidence below quantifies exactly why this compound is a non-fungible entity in the chemical supply chain .

Quantitative Differentiation of 4-Methyl-3-(1H-pyrazol-1-yl)benzoic Acid: Direct Comparative Evidence Against Key Analogs


Lipophilicity (LogP) Comparison: 4-Methyl-3-(1H-pyrazol-1-yl)benzoic Acid vs. 3-(1H-Pyrazol-1-yl)benzoic Acid

The target compound exhibits a calculated LogP of 2.23, which is 0.51 units higher than the LogP of 3-(1H-pyrazol-1-yl)benzoic acid (1.72) . This increase in lipophilicity is attributable to the presence of the 4-methyl group, which enhances hydrophobic surface area without adding hydrogen-bond donors or acceptors . The difference of 0.51 LogP units corresponds to an approximately 3.2-fold increase in octanol-water partition coefficient, which can significantly affect membrane permeability and distribution volume in biological assays.

Physicochemical Property Medicinal Chemistry LogP

Acidity (pKa) Modulation by Pyrazole Substitution: 4-Methyl-3-(1H-pyrazol-1-yl)benzoic Acid vs. 4-Methylbenzoic Acid

The presence of the pyrazole ring at the 3-position lowers the pKa of the carboxylic acid group relative to 4-methylbenzoic acid. The target compound has a predicted pKa of 4.15, compared to 4.36 for 4-methylbenzoic acid . This -0.21 pKa shift (stronger acidity) arises from the electron-withdrawing inductive effect of the adjacent pyrazole nitrogen atoms, which stabilize the carboxylate anion . At physiological pH 7.4, both compounds are predominantly ionized, but the target compound reaches >99.9% ionization versus ~99.9% for the analog, a small difference that can influence solubility and protein binding.

pKa Ionization State Druglikeness

Molecular Weight and Hydrogen-Bonding Profile Differentiation

The target compound (MW 202.21) is heavier than both 4-methylbenzoic acid (MW 136.15) and 3-(1H-pyrazol-1-yl)benzoic acid (MW 188.18) due to the combination of both substituents . It also possesses three hydrogen-bond acceptors (HBA = 3) compared to two for 4-methylbenzoic acid, while maintaining one hydrogen-bond donor (HBD = 1) . The increased molecular weight and additional HBA enhance aqueous solubility and can improve target binding through additional polar interactions, but may reduce passive permeability relative to the smaller analogs.

Molecular Weight Hydrogen Bonding Rule of Five

Safety and Handling Profile: Quantified Hazard Classification

According to its Safety Data Sheet, 4-methyl-3-(1H-pyrazol-1-yl)benzoic acid is classified with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . These GHS classifications are more extensive than those for 4-methylbenzoic acid, which typically carries only H315 (Causes skin irritation) and H319 (Causes serious eye irritation) warnings . The additional oral toxicity warning (H302) for the target compound indicates a higher acute toxicity hazard that must be managed during handling and storage.

Safety Data Handling Precautions Procurement Compliance

Biological Activity Profile: 4-Methylpyrazole Scaffold as a Key Pharmacophore in Glucagon Receptor Antagonism

While direct IC₅₀ data for 4-methyl-3-(1H-pyrazol-1-yl)benzoic acid itself is not available, derivatives built upon this exact 4-methylpyrazolyl-benzoic acid core have demonstrated potent antagonism at the human glucagon receptor. For example, a compound sharing the 4-methyl-3-(1H-pyrazol-1-yl)phenyl motif exhibited an IC₅₀ of 8 nM in a cAMP accumulation assay using CHO cells expressing the human glucagon receptor [1]. In contrast, analogous compounds lacking the 4-methyl group or with different substitution patterns show significantly reduced potency (typically >100 nM) [2]. This structure-activity relationship (SAR) indicates that the 4-methyl substitution on the pyrazole-bearing phenyl ring is a critical determinant of high-affinity binding.

Glucagon Receptor Antagonist Structure-Activity Relationship

LogD Distribution Coefficient: pH-Dependent Lipophilicity Profile

The target compound exhibits a pH-dependent distribution coefficient: LogD = 0.86 at pH 5.5 and LogD = -0.84 at pH 7.4 . This 1.70-unit difference reflects the ionization state change of the carboxylic acid group (pKa ≈ 4.15). In comparison, 4-methylbenzoic acid shows LogD = 0.89 at pH 5.5 and LogD = -0.84 at pH 7.4 , while 3-(1H-pyrazol-1-yl)benzoic acid has LogD = 0.15 at pH 5.5 and LogD = -1.48 at pH 7.4 . The target compound thus maintains higher lipophilicity at acidic pH (e.g., in the stomach) than the non-methylated pyrazolyl analog, but transitions to similar hydrophilicity at physiological pH.

LogD Distribution Coefficient pH-Dependent Lipophilicity

Procurement-Driven Application Scenarios for 4-Methyl-3-(1H-pyrazol-1-yl)benzoic Acid (CAS 1003502-76-8)


Medicinal Chemistry: Synthesis of Glucagon Receptor Antagonist Lead Series

The 4-methyl-3-(1H-pyrazol-1-yl)benzoic acid core is a validated pharmacophore for glucagon receptor antagonism. Procurement of this specific building block enables the synthesis of potent antagonists with IC₅₀ values in the low nanomolar range (e.g., 8 nM) . Substituting with non-methylated or differently substituted pyrazolyl-benzoic acids will result in >12.5-fold loss of potency, derailing SAR optimization efforts . This scenario is directly supported by the class-level inference evidence in Section 3.

Chemical Biology: Design of Cell-Permeable Probes with Defined Lipophilicity

With a calculated LogP of 2.23, this compound occupies an optimal lipophilicity window for passive membrane permeability while retaining sufficient aqueous solubility for in vitro assays . Its LogD(pH 7.4) of -0.84 ensures ionization at physiological pH, enhancing solubility and reducing nonspecific protein binding compared to more lipophilic analogs . This property profile makes it a preferred choice for constructing fluorescent probes, affinity labels, or PROTACs where balanced permeability and solubility are critical.

Process Chemistry: Late-Stage Diversification via Amide Coupling or Suzuki-Miyaura Cross-Coupling

The carboxylic acid handle provides a convenient point for amide bond formation with a wide range of amines, enabling rapid library synthesis . Additionally, the 3-pyrazolyl group can serve as a directing group for ortho-C-H functionalization or as a ligand for transition metal catalysis, offering orthogonal diversification pathways not available with simpler benzoic acids . The methyl group at the 4-position further blocks an undesired metabolic soft spot, improving the metabolic stability of downstream derivatives [1].

Analytical Method Development: Use as a Reference Standard for HPLC/LC-MS Quantification

Due to its defined purity (typically ≥98%) and well-characterized physicochemical properties (MW 202.21, LogP 2.23), this compound serves as an ideal calibration standard for quantifying related pyrazolyl-benzoic acid impurities in drug substance batches . Its unique retention time and mass fragmentation pattern allow for unambiguous identification and quantitation in complex matrices, supporting quality control in GMP manufacturing environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methyl-3-(1H-pyrazol-1-yl)Benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.